![molecular formula C41H54I4N6O2 B1254496 2,2'-{Propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diylpyridin-1-yl-4-ylidenemethylylidene]}bis(3-methyl-1,3-benzoxazol-3-ium) tetraiodide](/img/structure/B1254496.png)
2,2'-{Propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diylpyridin-1-yl-4-ylidenemethylylidene]}bis(3-methyl-1,3-benzoxazol-3-ium) tetraiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PoPo-1 is an organic iodide salt and a cyanine dye. It has a role as a fluorochrome. It contains a PoPo-1(4+).
Scientific Research Applications
Chemical Synthesis and Characterization
- Chemical Synthesis : A key aspect of research involving this compound involves its synthesis and characterization. Studies like that by (Fall et al., 2021) detail the synthesis of similar complex compounds, demonstrating the methodologies and steps involved in creating such compounds.
- Spectral Characterization : Research by (Inba et al., 2013) on similar compounds highlights the importance of spectral characterization using techniques like IR, NMR, and UV-vis spectroscopy. Such studies are crucial for understanding the structural and electronic properties of these compounds.
Material Science Applications
- Polymer Science : Compounds with complex structures, similar to the one , are often investigated for their potential in creating novel polymers. For instance, research by (Acevedo & Harris, 1994) discusses the synthesis of polyimides from related compounds, indicating the relevance of such structures in polymer science.
Catalysis and Reaction Studies
- Catalytic Applications : Some studies, like those by (Dige et al., 2017), explore the use of structurally similar compounds as catalysts in chemical reactions. This indicates the potential of such compounds in enhancing reaction efficiencies and selectivities.
Photophysical and Electrochemical Properties
- Luminescent Properties : Research into the luminescent properties of compounds is also a significant area of interest. For example, (Lin et al., 1992) study homobimetallic complexes, which can shed light on the photophysical properties relevant to the compound .
Computational and Theoretical Chemistry
- Theoretical Investigations : Studies like those by (Annaraj et al., 2014) delve into computational and theoretical aspects, providing insights into the electronic structures and properties of similar compounds.
properties
Product Name |
2,2'-{Propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diylpyridin-1-yl-4-ylidenemethylylidene]}bis(3-methyl-1,3-benzoxazol-3-ium) tetraiodide |
|---|---|
Molecular Formula |
C41H54I4N6O2 |
Molecular Weight |
1170.5 g/mol |
IUPAC Name |
3-[dimethyl-[3-[4-[(E)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide |
InChI |
InChI=1S/C41H54N6O2.4HI/c1-42-36-14-7-9-16-38(36)48-40(42)32-34-18-24-44(25-19-34)22-11-28-46(3,4)30-13-31-47(5,6)29-12-23-45-26-20-35(21-27-45)33-41-43(2)37-15-8-10-17-39(37)49-41;;;;/h7-10,14-21,24-27,32-33H,11-13,22-23,28-31H2,1-6H3;4*1H/q+4;;;;/p-4 |
InChI Key |
BOLJGYHEBJNGBV-UHFFFAOYSA-J |
Isomeric SMILES |
CN\1C2=CC=CC=C2O/C1=C/C3=CC=[N+](C=C3)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]4=CC=C(C=C4)/C=C\5/N(C6=CC=CC=C6O5)C.[I-].[I-].[I-].[I-] |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C=C3)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]4=CC=C(C=C4)C=C5N(C6=CC=CC=C6O5)C.[I-].[I-].[I-].[I-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




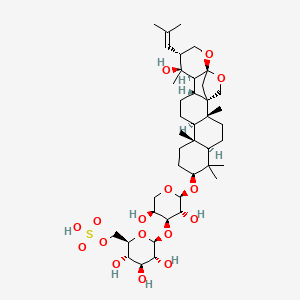
![Hexachloroplatinum(2-); 1-[4-(1-hydroxypropyl)piperazin-1-yl]propan-1-ol](/img/structure/B1254415.png)
![3-(4-Chlorophenyl)-5-[[2-(2,3-difluorophenyl)imidazo[4,5-c]pyridin-5-yl]methyl]isoxazole](/img/structure/B1254416.png)
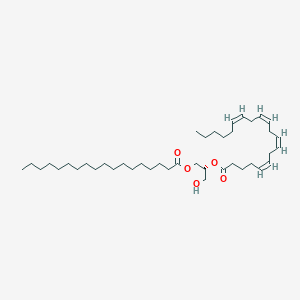
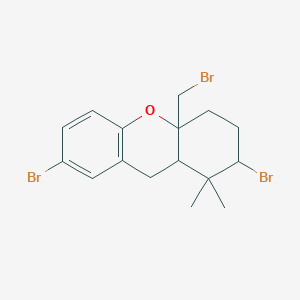
![(2R)-2-amino-3-[[(2R)-2-amino-3-[2,2-bis(2-chloroethyl)hydrazinyl]-3-oxopropyl]disulfanyl]-N',N'-bis(2-chloroethyl)propanehydrazide;dihydrobromide](/img/structure/B1254421.png)
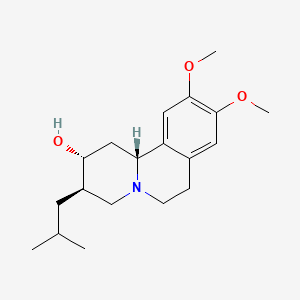
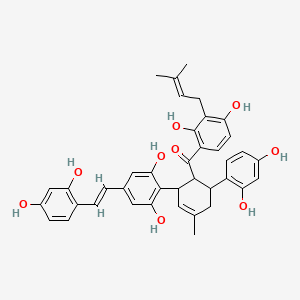
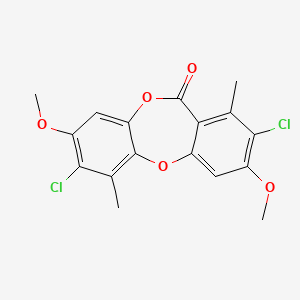
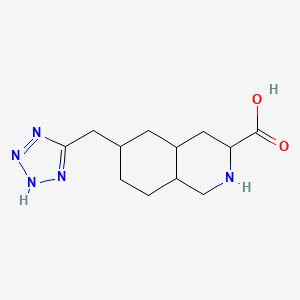
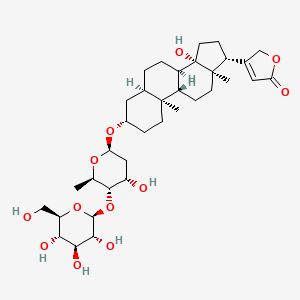
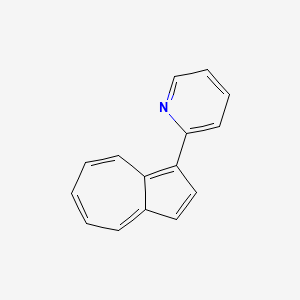
![[(4R,6R,7S,8S)-11-amino-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1254436.png)